1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-
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Overview
Description
1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] is a chemical compound with the molecular formula C10H16O10S2.2Na and a molecular weight of 406.34 g/mol . This compound is known for its unique structure, which includes a butyne linkage and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] involves several steps. One common method includes the reaction of 1,4-butynediol with 3-chloropropanesulfonic acid under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] involves its interaction with various molecular targets. The sulfonic acid groups can interact with proteins and enzymes, potentially inhibiting their activity. The butyne linkage allows the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] can be compared with other similar compounds such as:
1-Propanesulfonic acid, 1,1,3,3,3-pentafluoro-2-hydroxy-: This compound has a similar sulfonic acid group but differs in its fluorinated structure, leading to different chemical properties and applications.
Disodium 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxypropanesulphonate]: This compound is a disodium salt form of the original compound, which may have different solubility and reactivity properties.
Properties
CAS No. |
40456-31-3 |
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Molecular Formula |
C10H18O10S2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxy-3-sulfopropoxy)but-2-ynoxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H18O10S2/c11-9(7-21(13,14)15)5-19-3-1-2-4-20-6-10(12)8-22(16,17)18/h9-12H,3-8H2,(H,13,14,15)(H,16,17,18) |
InChI Key |
FMVJTYLDBPDVLA-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCOCC(CS(=O)(=O)O)O)OCC(CS(=O)(=O)O)O |
Origin of Product |
United States |
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